1-(2-fluorobenzyl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carbonitrile
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Overview
Description
1-[(2-FLUOROPHENYL)METHYL]-3,7-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURINE-8-CARBONITRILE is a complex organic compound with a unique structure that includes a fluorophenyl group, a purine core, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-FLUOROPHENYL)METHYL]-3,7-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURINE-8-CARBONITRILE typically involves multi-step organic reactions. One common approach includes the alkylation of a purine derivative with a fluorophenylmethyl halide under basic conditions. The reaction is often carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-FLUOROPHENYL)METHYL]-3,7-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURINE-8-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[(2-FLUOROPHENYL)METHYL]-3,7-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURINE-8-CARBONITRILE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which 1-[(2-FLUOROPHENYL)METHYL]-3,7-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURINE-8-CARBONITRILE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity and specificity, while the purine core interacts with active sites or binding pockets. These interactions can modulate biological pathways and lead to desired therapeutic outcomes.
Comparison with Similar Compounds
- 1-[(2-CHLOROPHENYL)METHYL]-3,7-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURINE-8-CARBONITRILE
- 1-[(2-BROMOPHENYL)METHYL]-3,7-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURINE-8-CARBONITRILE
Comparison: The unique feature of 1-[(2-FLUOROPHENYL)METHYL]-3,7-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURINE-8-CARBONITRILE is the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes the compound more resistant to metabolic degradation and enhances its binding affinity compared to its chloro and bromo analogs.
Properties
Molecular Formula |
C15H12FN5O2 |
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Molecular Weight |
313.29 g/mol |
IUPAC Name |
1-[(2-fluorophenyl)methyl]-3,7-dimethyl-2,6-dioxopurine-8-carbonitrile |
InChI |
InChI=1S/C15H12FN5O2/c1-19-11(7-17)18-13-12(19)14(22)21(15(23)20(13)2)8-9-5-3-4-6-10(9)16/h3-6H,8H2,1-2H3 |
InChI Key |
JPILHSIAVOJLFM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC2=C1C(=O)N(C(=O)N2C)CC3=CC=CC=C3F)C#N |
Origin of Product |
United States |
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